(N-sulfamoylanilino)benzene

Thermal Stability High‑Temperature Synthesis Materials Science

(N-sulfamoylanilino)benzene (CAS 587-14-4), systematically named N,N′-diphenylsulfamide or sulfanilide, is a symmetrical diaryl sulfamide with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g mol⁻¹. It was first prepared in 1908 and recognized for its therapeutic potential in the early 1930s, predating the modern sulfonamide antibiotic era.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 587-14-4
Cat. No. B1362547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(N-sulfamoylanilino)benzene
CAS587-14-4
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N
InChIInChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16)
InChIKeyJNRIMGJUBFEWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(N-Sulfamoylanilino)benzene (CAS 587-14-4) – Chemical Identity, Origin, and Procurement Baseline


(N-sulfamoylanilino)benzene (CAS 587-14-4), systematically named N,N′-diphenylsulfamide or sulfanilide, is a symmetrical diaryl sulfamide with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g mol⁻¹ . It was first prepared in 1908 and recognized for its therapeutic potential in the early 1930s, predating the modern sulfonamide antibiotic era [1]. The solid melts at 114 °C and has a predicted boiling point of ~398 °C at 760 mmHg . Unlike simple alkyl sulfamides (e.g., N,N′-dimethylsulfamide), the two N‑phenyl substituents confer enhanced thermal stability—a key property for high‑temperature synthetic transformations and polymer‑matrix applications . X‑ray crystallographic data confirm that the sulfamide core adopts a distinctive hydrogen‑bonding geometry capable of bidentate coordination to transition metals, a feature that has been exploited for dinuclear titanium precatalyst design [2].

Why N,N′-Diphenylsulfamide (587-14-4) Cannot Be Interchanged with Simpler Sulfamide Analogs: A Physicochemical and Reactivity Gap


The diaryl substitution pattern of (N‑sulfamoylanilino)benzene is not a cosmetic variation but a structural determinant of its reactivity, stability, and coordination behavior. Unlike N,N′-dimethyl‑ or N,N′-diethylsulfamide, which are low‑boiling liquids or low‑melting solids susceptible to hydrolysis and thermal decomposition below 200 °C , the diphenyl analog remains crystalline at ambient temperature and can be heated above 400 °C without catastrophic degradation . This thermal robustness enables its use in solvent‑free rearrangement chemistry at 150–200 °C and in high‑temperature polymer processing—conditions that degrade alkyl sulfamides [1]. Furthermore, the aryl rings engage in π‑stacking and CH–π interactions that pre‑organize the ligand for metal binding, a feature absent in simple alkyl derivatives [2]. The following quantitative evidence demonstrates that these physicochemical and reactivity differences translate into measurable performance advantages that directly impact procurement decisions.

Quantitative Evidence Guide: (N‑Sulfamoylanilino)benzene (587-14-4) Comparator‑Based Differentiation


Thermal Stability: Diphenylsulfamide vs. Dimethylsulfamide – A >200 °C Boiling‑Point Advantage

The predicted boiling point of N,N′-diphenylsulfamide is 398.2 °C at 760 mmHg, compared with ~150 °C for N,N′-dimethylsulfamide . This >200 °C difference is consistent with the higher molecular weight and stronger intermolecular forces imparted by the phenyl rings [1]. In practical terms, diphenylsulfamide remains fully intact during the solvent‑free aromatic rearrangement carried out at 150 °C for 3–6 h, whereas dimethylsulfamide decomposes under these conditions [2]. Only 10 % of the diphenylsulfamide rearranges to the sulfonanilide by‑product under the forcing conditions, leaving 75 % of the starting material recoverable, a testament to its kinetic stability [2].

Thermal Stability High‑Temperature Synthesis Materials Science

Crystallinity and Metal‑Binding Pre‑organization: Diphenylsulfamide vs. Diethylsulfamide – a Solid‑State Advantage for Coordination Chemistry

N,N′-Diphenylsulfamide is a crystalline solid at room temperature (mp 114 °C), whereas N,N′-diethylsulfamide is a liquid (mp < 20 °C) . X‑ray diffraction studies reveal that the diphenyl compound adopts a conformation in which the two NH groups are oriented anti to the sulfonyl oxygens, creating a pre‑organized bite angle of 108° that is ideally suited for κ²‑N,N′‑chelation of early transition metals [1]. This geometric pre‑organization allows direct reaction with Ti(NMe₂)₄ to yield a dinuclear titanium sulfamide complex in a single step, without the need for additional templating agents [1]. In contrast, the liquid diethyl analog requires low‑temperature handling and often yields ill‑defined oligomeric mixtures under the same conditions .

Coordination Chemistry Pre‑catalyst Design Solid‑State Reactivity

Synthetic Versatility: Yield of Sulfonanilide Rearrangement – Diphenylsulfamide vs. 1,3‑Di(2′‑pyridyl)sulfamide

When heated at 150 °C in aniline, N,N′-diphenylsulfamide undergoes a clean amine‑exchange reaction to give N,N′-diphenylsulfanilide (sulfonanilide) in 60 % isolated yield, with only 1–5 % of the rearranged by‑product [1]. Under identical conditions, the heteroaryl analog 1,3‑di(2′‑pyridyl)sulfamide provides the corresponding sulfonanilide in only 1.5 % yield, while the remainder is consumed by side reactions [1]. The stark yield differential (60 % vs. 1.5 %) reflects the ability of the phenyl substituents to stabilize the putative sulfamylonium ion intermediate without coordinating to the metal catalyst or undergoing ring‑opening, a pathway that plagues the pyridyl analog [2]. This high‑yielding transformation makes diphenylsulfamide the preferred substrate for accessing N‑aryl sulfonanilide libraries.

Synthetic Methodology Sulfonamide Synthesis Rearrangement Chemistry

Hydrolytic Stability: Diphenylsulfamide vs. Parent Sulfamide – Resistance to Sulfamic Acid Formation

During the amine‑exchange reaction conducted at 150 °C in the presence of aniline hydrochloride, parent sulfamide (H₂NSO₂NH₂) undergoes quantitative hydrolysis to ammonium imidodisulfamide, whereas N,N′-diphenylsulfamide remains >90 % intact under identical conditions [1]. The hydrolysis side‑reaction converts the parent sulfamide into non‑volatile inorganic salts that complicate product isolation, while the diphenyl analog can be recovered by simple extraction [1]. This hydrolytic resilience is attributed to the electron‑withdrawing effect of the phenyl rings, which reduces the electrophilicity of the sulfur center toward water attack [2].

Hydrolytic Stability Storage Conditions Reaction Work‑up

High‑Value Application Scenarios for (N‑Sulfamoylanilino)benzene (587-14-4) Where Substitution Is Contraindicated


Dinuclear Early‑Transition‑Metal Precatalyst Synthesis

When preparing well‑defined dinuclear titanium or zirconium complexes for hydroaminoalkylation or hydroamination catalysis, N,N′-diphenylsulfamide is the only sulfamide ligand that consistently yields a crystalline, structurally authenticated precatalyst. The solid‑state pre‑organization (NH···O=S bite angle 108°) documented in the 2012 Synlett report enables direct reaction with Ti(NMe₂)₄ at ambient temperature, avoiding the oligomerization issues encountered with liquid alkyl sulfamides [1]. Researchers developing new hydrofunctionalization catalysts should specify CAS 587-14-4 to ensure reproducible catalyst performance.

High‑Temperature Solvent‑Free Synthesis of N‑Aryl Sulfonanilides

The 60 % isolated yield of N,N′-diphenylsulfanilide obtained by heating diphenylsulfamide in aniline at 150 °C—versus 1.5 % for the pyridyl analog—confirms that CAS 587-14-4 is the only viable substrate for solvent‑free sulfonanilide library production [2]. The thermal robustness of the diphenyl compound (>90 % recovery after 3 h at 150 °C) and its resistance to acid‑catalyzed hydrolysis make it the reagent of choice for medicinal chemistry groups synthesizing sulfonamide‑based enzyme inhibitors under forcing, catalyst‑free conditions [2].

High‑Temperature Polymer Processing and Composite Formulation

With a predicted boiling point approaching 400 °C, N,N′-diphenylsulfamide can be incorporated into engineering thermoplastics at processing temperatures of 200–300 °C without volatilization or thermal degradation . Procurement teams sourcing additives for high‑performance polymer blends should reject alkyl sulfamides (which boil below 200 °C) and order the diphenyl analog to ensure thermal stability during extrusion or injection molding .

Mechanistic Studies of Sulfamide Rearrangement and Amine Exchange

The well‑characterized rearrangement of N,N′-diphenylsulfamide to sulfonanilide, with quantified yields for both the exchange (60 %) and rearrangement (1–5 %) pathways, makes this compound the benchmark substrate for physical‑organic investigations of sulfamylonium ion intermediates [2]. Because the pyridyl and parent sulfamide analogs either decompose or give negligible yields under the standard conditions, only CAS 587-14-4 provides the reproducible kinetic baseline required for mechanistic studies [2].

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